Photochlordene

Description

Contextual Significance of Photochlordene as an Environmental Transformation Product

This compound is primarily recognized as an environmental transformation product of certain cyclodiene pesticides. dioxin20xx.orgepa.gov Specifically, it can be formed from the components of technical chlordane (B41520) and heptachlor (B41519) when they are subjected to environmental conditions, such as ultraviolet (UV) radiation from sunlight. dioxin20xx.orgnih.gov For instance, the irradiation of cis-chlordane (B41515) can lead to the formation of photo-cis-chlordane isomers. dioxin20xx.org Similarly, heptachlor can be transformed into its photoisomer, photoheptachlor (B1496621), under UV light. dioxin20xx.org These photochemical conversion processes are significant as they can occur during the atmospheric transport of these pesticides. dioxin20xx.org

The formation of these photo-products is a concern because they can be more toxic and stable in the environment than the original parent compounds. dioxin20xx.org For example, photoheptachlor has been shown to be significantly more toxic to various organisms, including fish and mammals, than heptachlor itself. dioxin20xx.org The environmental relevance of these photoconversion products is underscored by their detection in biological samples from remote regions like the Arctic, indicating their persistence and long-range transport. dioxin20xx.org

This compound as a Persistent Organic Pollutant (POP) in Global Environments

This compound, like other chlorinated cyclodienes, is classified as a Persistent Organic Pollutant (POP). ontosight.aiwikipedia.orgcsb.gov.tr POPs are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. wikipedia.orgcsb.gov.tr Due to their persistence, they can remain in the environment for extended periods, bioaccumulate in fatty tissues of living organisms, and be transported over long distances by wind and water. wikipedia.orgcsb.gov.tr

The characteristics of this compound that contribute to its status as a POP include:

Persistence: It resists degradation, allowing it to linger in soil and water for long durations. ontosight.aiwikipedia.org

Bioaccumulation: Being lipophilic (fat-soluble), it accumulates in the fatty tissues of organisms, leading to biomagnification up the food chain. ontosight.aicsb.gov.tr

Long-Range Transport: It can be carried by atmospheric currents to regions far from its original source, leading to global contamination. dioxin20xx.orgdokumen.pubthearcticinstitute.org

The presence of this compound and related compounds has been documented in various global environments, from the Great Lakes to the Arctic, and in different media, including air, water, soil, and biota. dioxin20xx.orgdokumen.pub This widespread distribution highlights the global impact of these persistent pollutants. The Stockholm Convention on Persistent Organic Pollutants aims to eliminate or restrict the production and use of such hazardous chemicals. wikipedia.orgunece.orgundp.org

Historical Overview of this compound Research and its Association with Cyclodiene Pesticides

Research into this compound is intrinsically linked to the history of cyclodiene pesticides, which were widely used as insecticides from the mid-20th century. iarc.frwikipedia.org Technical-grade chlordane, a complex mixture of various compounds, and heptachlor were two such pesticides. iarc.fr The development of these insecticides began in the 1940s, and they were valued for their potency and persistence. wikipedia.org

Early research in the 1970s demonstrated in laboratory settings that cyclodiene pesticides could be transformed into their photoisomers, such as photoheptachlor from heptachlor, upon exposure to UV light. dioxin20xx.org However, at that time, a direct link to their presence in the environment was not established. dioxin20xx.org The first potential identification of photoheptachlor in biological samples occurred in the 1980s, but this was tentative due to a lack of analytical standards. dioxin20xx.org

It wasn't until the 1990s that the presence of photo-transformation products like photoheptachlor and photo-cis-chlordanes was definitively reported in environmental samples, including Baltic salmon and herring, and Antarctic penguins. dioxin20xx.org This confirmed the environmental relevance of these photoconversion products and spurred further investigation into their fate and effects.

| Decade | Key Research Development | Significance |

|---|---|---|

| 1940s | Development of cyclodiene insecticides like chlordane and heptachlor. wikipedia.org | Introduction of the parent compounds of this compound into the environment. |

| 1970s | Laboratory demonstration of the formation of photocyclodienes from parent pesticides under UV irradiation. dioxin20xx.org | Initial understanding of the potential for environmental transformation. |

| 1980s | Tentative identification of photoheptachlor in biological samples. dioxin20xx.org | First suggestion of the environmental presence of these transformation products. |

| 1990s | Confirmed presence of photoheptachlor and photo-cis-chlordanes in environmental biota. dioxin20xx.org | Established the environmental relevance and persistence of these compounds. |

Stereochemical Considerations in this compound Environmental Behavior

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the environmental behavior of this compound and other chiral pollutants. dioxin20xx.orgresearchgate.net Many cyclodiene pesticides and their transformation products are chiral, meaning they exist as non-superimposable mirror images called enantiomers. dioxin20xx.orgnih.gov

While the photochemical transformation of these pesticides in the atmosphere is generally considered to produce racemic mixtures (equal amounts of both enantiomers), their subsequent fate in biological systems can be enantioselective. dioxin20xx.org This means that different enantiomers may be metabolized or degraded at different rates by organisms. dioxin20xx.orgnih.gov

For example, studies on Arctic ringed seals have shown that photo-conversion products formed as racemic mixtures in the atmosphere undergo enzymatic transformation in the seals, leading to non-racemic enantiomeric ratios. dioxin20xx.org This enantioselective degradation indicates that one enantiomer is being metabolized more rapidly than the other. dioxin20xx.org

The study of enantiomeric fractions (EFs) can provide insights into the sources and fate of these pollutants. nih.gov For instance, a shift from racemic to non-racemic EFs in environmental samples can suggest the influence of biological degradation processes. dokumen.pub Understanding the stereochemistry of this compound is therefore essential for accurately assessing its environmental fate, persistence, and potential for bioaccumulation. dioxin20xx.orgresearchgate.net

| Compound | Enantiomeric Ratio (ER) Range |

|---|---|

| Photoheptachlor | 1.20 - 1.31 dioxin20xx.org |

| (1,5)-photo-cis-chlordane | < 1.00 dioxin20xx.org |

| (2,5)-photo-cis-chlordane | < 1.00 dioxin20xx.org |

| Photodieldrin | < 1.00 dioxin20xx.org |

Properties

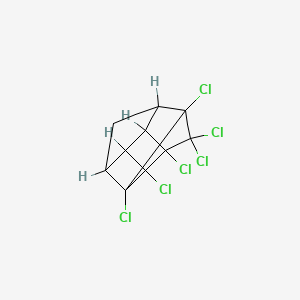

IUPAC Name |

1,2,3,9,10,10-hexachloropentacyclo[5.3.0.02,5.03,9.04,8]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6/c11-6-2-1-3-5-4(2)8(6,13)9(5,14)10(15,16)7(3,6)12/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBPSDUMKMYDHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C4C1C5(C2(C3(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954955 | |

| Record name | 1,4,5,5,5a,6-Hexachlorooctahydro-1H-1,2,4-(methanetriyl)cyclobuta[cd]pentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33323-93-2 | |

| Record name | Photochlordene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033323932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5,5,5a,6-Hexachlorooctahydro-1H-1,2,4-(methanetriyl)cyclobuta[cd]pentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Formation Pathways of Photochlordene

Photolytic Pathways of Photochlordene Formation

The primary formation route of this compound involves the absorption of light energy, which induces molecular rearrangements in chlordane (B41520) isomers.

Ultraviolet (UV) Light-Induced Isomerization of Chlordane Precursors

The exposure of chlordane isomers, primarily cis-chlordane (B41515) and trans-chlordane (B41516), to ultraviolet (UV) radiation is a key pathway to the formation of this compound. When chlordane is exposed to UV light, particularly at wavelengths above 280 nm, it can undergo isomerization to form more stable, caged photoisomers. nih.gov

Research has shown that the UV irradiation of cis-chlordane in an acetone (B3395972) solution leads to the formation of a "half-caged" photoisomer in high yield. nih.gov Similarly, the irradiation of trans-chlordane produces two photoproducts, one of which is a half-caged isomer. nih.gov Further studies have identified specific photoisomers formed from the photoconversion of cis-chlordane, namely (1,5)-, (2,5)-, and (2,6)-photo-cis-chlordane. The formation of these photoisomers occurs under natural sunlight conditions as well. fao.org

The photoproducts of chlordane are of particular environmental significance as they can exhibit higher toxicity to certain organisms than the parent chlordane compounds. fao.org

Photosensitized Reactions in Environmental Matrices

The rate of this compound formation can be significantly influenced by the presence of photosensitizers in the environment. Photosensitizers are molecules that can absorb light energy and transfer it to other molecules, in this case, chlordane, initiating a photochemical reaction.

In the environment, natural substances can act as photosensitizers. For instance, the presence of rotenone (B1679576) or benzophenone (B1666685) has been shown to promote the isomerization of chlordane components when exposed to irradiation at wavelengths above 300 nm. who.int Without a photosensitizer, the degradation of chlordane on plant foliage has been observed to be negligible. who.int This indicates that photosensitized reactions are an important mechanism for this compound formation in complex environmental matrices like soil, water containing dissolved organic matter, and on plant surfaces.

Quantum Yields of this compound Formation

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant. iupac.orgwikipedia.org A higher quantum yield indicates a more efficient photochemical process.

Biotic and Abiotic Transformation of Related Parent Compounds Yielding this compound Intermediates

In addition to direct photolysis, the formation of this compound can be preceded by the transformation of chlordane and related compounds through biotic and abiotic processes, which yield intermediates that may subsequently undergo photolysis.

Role of Biotic Processes in Precursor Transformation (e.g., Oxychlordane (B150180), Heptachlor (B41519) Epoxide)

Microorganisms in the soil and sediment play a role in the transformation of chlordane. While complete mineralization is slow, several microbial species, such as those from the genus Streptomyces, have been shown to degrade chlordane. researchgate.net This degradation often involves dechlorination and oxidation, leading to the formation of various metabolites. researchgate.net

Key metabolites of chlordane include oxychlordane and heptachlor epoxide (formed from heptachlor, a component of technical chlordane). epa.govnih.gov Oxychlordane is a persistent and toxic metabolite formed through the biological oxidation of chlordane isomers in organisms. researchgate.netepa.gov Similarly, heptachlor is biotransformed into the more persistent heptachlor epoxide. nih.gov

These stable metabolites, oxychlordane and heptachlor epoxide, can persist in the environment and are subject to the same photolytic conditions as the parent compounds. While direct evidence of their transformation into this compound intermediates is limited in the available literature, it is plausible that these oxidized metabolites could serve as precursors for further photochemical reactions, potentially leading to hydroxylated or other modified forms of this compound. For instance, chlordene (B1668713) can be metabolized to 1-hydroxychlordene (B150176), which can then be oxidized to 1-ketochlordene (B13862276) and subsequently photoisomerized. nih.gov

Abiotic Mineral-Mediated Transformation Processes

Abiotic degradation of chlordane can occur on the surfaces of soil minerals, such as clays (B1170129) and metal oxides. nih.gov Chlordane is known to adsorb to soil particles, particularly those with high organic matter and clay content. fao.org This adsorption can influence its fate and transport in the environment.

Chemical reactions catalyzed by mineral surfaces can lead to the transformation of pesticides. nih.gov While specific studies detailing the mineral-mediated transformation of chlordane into this compound intermediates are scarce, the general principles of such reactions are known. For other chlorinated compounds, mineral surfaces, particularly those containing iron, can facilitate reductive dechlorination and other transformations. It is conceivable that similar processes could occur with chlordane, leading to the formation of partially dechlorinated or rearranged intermediates that could be more susceptible to subsequent photolysis to form this compound or related compounds. The interaction of pesticides with clay minerals like montmorillonite (B579905) and kaolinite (B1170537) has been shown to involve cation exchange and adsorption, which could potentially alter the photochemical reactivity of the adsorbed chlordane molecules. researchgate.net

Environmental Occurrence, Distribution, and Transport of Photochlordene

Occurrence in Aquatic Ecosystems

Information regarding photochlordene in aquatic environments is sparse and mostly qualitative. General statements indicate that chlordane (B41520) and its degradation products can be found in aquatic ecosystems globally, but specific concentrations for this compound are not provided. epa.gov

Detection in Surface Waters

No specific studies detailing the concentrations of this compound in surface waters, such as rivers or lakes, were identified. While its parent compound, chlordane, has been detected in water bodies, the presence and concentration of this compound as a distinct analyte are not documented in the available literature. epa.govwho.int The analysis of chlordane-related compounds often focuses on the primary components of the technical mixture, such as cis- and trans-chlordane (B41516), and major metabolites like oxychlordane (B150180). wikipedia.org

Sediment-Water Partitioning and Dynamics of this compound

The dynamics of how this compound partitions between sediment and water are critical to understanding its fate in aquatic systems. This is typically described by the organic carbon-water (B12546825) partition coefficient (Koc). clu-in.org For hydrophobic compounds like chlordane, there is a tendency to adsorb to organic matter in sediment, making sediments a long-term sink and a potential source for contamination. epa.govepa.gov However, no experimentally derived or estimated Koc or sediment-water distribution coefficient (Kd) values specifically for this compound could be found. Without this data, it is impossible to model its behavior and persistence in the sediment-water interface.

Presence in Marine and Freshwater Biota

The bioaccumulation of persistent organic pollutants in aquatic organisms is a significant concern. While chlordane and its metabolites are known to accumulate in the fatty tissues of fish and other aquatic life, specific data on this compound concentrations in marine or freshwater biota are not available. wikipedia.orgeuropa.eu One study noted that this compound is less toxic to the water flea (Daphnia) and bluegill fish (Lepomis macrochirus) than its parent compound, chlordene (B1668713). epa.gov However, this toxicological information does not provide insight into its actual occurrence or bioaccumulation rates in wild populations. The absence of such data makes it impossible to construct a table of its presence in different species.

Distribution in Terrestrial Environments

Similar to aquatic ecosystems, the information on this compound in terrestrial environments is limited to general statements about its parent compounds.

Occurrence in Soils and Subsurface Matrices

Chlordane is known to be highly persistent in soil, with a half-life that can extend for many years. epa.gov Degradation, including photodegradation, does occur, which would lead to the formation of this compound. cdc.gov However, monitoring studies that specifically quantify this compound concentrations in soil and subsurface environments are not present in the reviewed literature. Consequently, no data table on soil concentrations can be generated.

Translocation and Uptake in Terrestrial Biota (e.g., Plants)

The uptake of soil contaminants by plants is a key pathway for entry into terrestrial food webs. Studies have shown that plants can absorb and translocate chlordane residues from the soil. epa.govcdc.gov It is plausible that this compound, as a degradation product present in the soil, could also be taken up by plants. However, no specific research was found that investigated the translocation and uptake of this compound in any plant species. Data on its concentration in terrestrial biota is therefore unavailable.

Atmospheric Presence and Long-Range Transport

As a semi-volatile compound, this compound can undergo long-range atmospheric transport, leading to its detection in remote environments such as the Arctic. obs-mip.frcopernicus.org This transport is a key factor in its global distribution. The process involves the movement of the compound in both the gas phase and adsorbed to atmospheric particles. proceedevidence.info

In the atmosphere, semi-volatile organic compounds like this compound exist in equilibrium between the vapor phase and a phase where they are adsorbed onto airborne particulate matter. encyclopedia.pub The distribution between these two phases, known as gas-particle partitioning, is crucial for determining the compound's transport and deposition characteristics. copernicus.orgnih.gov The partitioning is influenced by factors such as the compound's vapor pressure, the ambient temperature, and the concentration and composition of atmospheric particles. nih.govwmo.int

Table 1: Factors Influencing Vapor-Phase and Particulate-Bound Atmospheric Transport of this compound

| Factor | Influence on this compound's Atmospheric State |

|---|---|

| Vapor Pressure | Determines the tendency of this compound to be in the gas phase versus adsorbed to particles. Lower vapor pressure favors the particulate phase. |

| Ambient Temperature | Higher temperatures increase vapor pressure, shifting the equilibrium towards the vapor phase. |

| Atmospheric Particle Concentration | Higher concentrations of particulate matter provide more surface area for adsorption, favoring the particulate-bound state. |

| Particle Size and Composition | The size and chemical nature of atmospheric particles can affect the efficiency of adsorption. |

This compound is removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through wet and dry deposition. trentu.ca

Wet Deposition: This process involves the removal of this compound from the atmosphere by precipitation, such as rain and snow. proceedevidence.info Both vapor-phase and particle-bound this compound can be scavenged by precipitation. Gaseous this compound can dissolve into cloud droplets, while particle-bound this compound can act as condensation nuclei or be captured by falling raindrops and snowflakes. wmo.intusgs.gov

Dry Deposition: This refers to the removal of this compound from the atmosphere in the absence of precipitation. usgs.gov Vapor-phase this compound can be directly absorbed by surfaces like vegetation, soil, and water. Particle-bound this compound is deposited through gravitational settling and impaction of the particles onto surfaces. 3m.com.sg The rate of dry deposition is influenced by factors such as atmospheric turbulence, surface characteristics (e.g., roughness), and particle size. 3m.com.sg

Specific deposition flux measurements for this compound are not widely documented. However, studies on other POPs provide a framework for understanding these processes.

Table 2: Overview of Deposition Processes for Atmospheric this compound

| Deposition Process | Description | Affected Phases of this compound |

|---|---|---|

| Wet Deposition | Removal from the atmosphere via precipitation (rain, snow, fog). | Vapor-phase (dissolution) and Particulate-bound (scavenging). |

| Dry Deposition | Removal from the atmosphere without precipitation. | Vapor-phase (absorption) and Particulate-bound (gravitational settling, impaction). |

Vapor-Phase and Particulate-Bound Atmospheric Transport

Bioaccumulation and Biomagnification in Environmental Food Webs (Excluding Human Consumption)

Once deposited into ecosystems, this compound can enter food webs and undergo bioaccumulation and biomagnification. copernicus.orgpjoes.com Bioaccumulation is the process where the concentration of a substance in an organism exceeds that in its surrounding environment, resulting from all routes of exposure (e.g., water, food). nih.gov Biomagnification is a specific case of bioaccumulation where the concentration of the substance increases at successively higher levels in a food chain. pjoes.comnih.gov

The movement of contaminants from one trophic level to the next is known as trophic transfer. nih.gov The potential for a chemical to biomagnify is often assessed using the Trophic Magnification Factor (TMF), which is determined from the slope of the relationship between the log-transformed, lipid-normalized contaminant concentration and the trophic level of organisms in a food web. A TMF value greater than 1 indicates that the chemical biomagnifies. ecetoc.org

While specific TMF values for this compound are not extensively reported, studies on related chlordane compounds, such as trans-nonachlor (B44118), have shown significant biomagnification in aquatic food webs. ecetoc.org For instance, trans-nonachlor has been reported with an average TMF of 3.6 ± 1.5 across 17 lakes, indicating a strong potential for biomagnification. ecetoc.org Given its similar chemical properties as a persistent, lipophilic compound, this compound is expected to exhibit similar trophic transfer dynamics.

Table 3: Trophic Magnification Factors (TMFs) for Related Chlordane Compounds in Lake Food Webs

| Compound | Average Trophic Magnification Factor (TMF) | Implication |

|---|---|---|

| cis-Chlordane (B41515) | Data not specified, but positive relationships found | Indicates biomagnification |

| trans-Nonachlor | 3.6 ± 1.5 | Indicates significant biomagnification |

Source: Adapted from Houde et al. (2008). ecetoc.org Note: Data for this compound itself is not specified in this study, but the behavior of related compounds is indicative.

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. While formed as a racemic mixture (equal amounts of both enantiomers) in the atmosphere through photochemical reactions, these enantiomers can be processed differently by biological systems. obs-mip.fr This leads to enantioselective bioaccumulation, where the ratio of the two enantiomers deviates from the original 1:1 ratio in an organism's tissues. obs-mip.fr

Research on chlordane photo-conversion products in ringed seals from the Arctic has demonstrated this phenomenon. obs-mip.fr For example, photoheptachlor (B1496621), another photo-cyclodiene, showed enantiomeric ratios (ERs) between 1.20 and 1.31, indicating a preferential enrichment of one enantiomer. obs-mip.fr In contrast, other photo-cyclodienes investigated in the same study had ERs below 1.00, suggesting a depletion of that same enantiomer relative to its mirror image. obs-mip.fr These differences in enantiomeric composition within an organism are a strong indicator of enantioselective metabolic processes. obs-mip.fr While specific ERs for this compound across a wide range of organisms are not available, the findings for related compounds in ringed seals suggest that this compound also undergoes enantioselective bioaccumulation.

Table 4: Enantiomeric Ratios (ERs) of Chlordane Photoconversion Products in Ringed Seal Liver

| Photoconversion Product | Enantiomeric Ratio (ER) Range | Interpretation |

|---|---|---|

| Photoheptachlor | 1.20 - 1.31 | Enrichment of one enantiomer |

| (1,5)-photo-cis-chlordane | < 1.00 | Depletion of one enantiomer (or enrichment of the other) |

| (2,5)-photo-cis-chlordane | < 1.00 | Depletion of one enantiomer (or enrichment of the other) |

| Photodieldrin | < 1.00 | Depletion of one enantiomer (or enrichment of the other) |

Source: Adapted from Wiberg et al. (2000). obs-mip.fr Note: ER is the ratio of the (+) enantiomer to the (-) enantiomer. An ER ≠ 1 indicates enantioselective processes.

Environmental Fate and Degradation Mechanisms of Photochlordene

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical through non-biological processes such as light (photodegradation) and water (hydrolysis), as well as its physical interactions with environmental matrices like soil and sediment.

Photodegradation Kinetics and Isomerization Pathways

Photodegradation is a primary formation pathway for Photochlordene. When its parent compound, chlordene (B1668713), is exposed to ultraviolet (UV) light, it undergoes isomerization to form a more stable photo-isomer. nih.gov

Isomerization Pathways: The irradiation of chlordene isomers is a key source of this compound in the environment. nih.gov Laboratory studies have demonstrated that the UV irradiation of cis-chlordane (B41515), a major component of technical chlordane (B41520), leads to the formation of several photo-isomers, including (1,5)-, (2,5)-, and (2,6)-photo-cis-chlordane. dioxin20xx.org When chlordene absorbed on silica (B1680970) gel was irradiated with UV light, this compound was identified as one of the principal conversion products, alongside chlordene epoxide and 1-exo-hydroxy chlordene. nih.gov The formation of these caged photo-isomers occurs as the parent cyclodiene pesticides undergo photoconversion during atmospheric transport. dioxin20xx.org The initial formation of these photo-products, such as photoheptachlor (B1496621) from heptachlor (B41519), has been shown to occur as a racemic mixture (an equal amount of both enantiomers), suggesting the initial photochemical formation is not stereoselective. dioxin20xx.org

Photodegradation Kinetics: While photodegradation is the main formation route for this compound, data on its own subsequent degradation kinetics are limited. For its precursor, chlordene, a 50% conversion was observed after 1.5 hours of UV irradiation under laboratory conditions. nih.gov However, the environmental half-life of this compound is expected to be long due to its stable "caged" structure, which is more resistant to further degradation compared to the parent compounds. dioxin20xx.org

Hydrolysis and Other Chemical Transformation Pathways in Water

Hydrolysis is a chemical reaction with water that can break down contaminants. researchgate.netresearchgate.netasacim.org.ar However, for many organochlorine pesticides, this pathway is not significant.

Sorption and Desorption Dynamics in Soil and Sediment

Sorption refers to the process by which a chemical binds to soil or sediment particles, while desorption is the reverse process where the chemical is released back into the water phase. researchgate.netnih.gov These dynamics control the mobility and bioavailability of contaminants in the environment. chemsafetypro.com

Sorption: this compound, as a member of the cyclodiene family, is a highly lipophilic (fat-loving) compound. This property is indicated by the high octanol-water partition coefficient (log Kₒw) of its parent compound, chlordane, which is 5.57. nih.gov This high lipophilicity causes it to strongly adsorb to the organic matter fraction in soils and sediments. ecetoc.org The strength of this binding is often quantified by the organic carbon-normalized sorption coefficient (Kₒc). chemsafetypro.comqsardb.org While a specific Kₒc value for this compound is not available in the literature, its high lipophilicity suggests a very high Kₒc value, leading to low mobility in soil and a tendency to accumulate in sediment. dtic.milchemsafetypro.com

Desorption: The strong binding of this compound to soil and sediment particles implies that its desorption is a slow and limited process. ajol.infoscielo.br For persistent organic pollutants, desorption often exhibits hysteresis, meaning the chemical is released more slowly than it was adsorbed. This strong binding and slow release contribute significantly to the long-term persistence of this compound in the terrestrial and aquatic environments, reducing its availability for microbial degradation but creating a long-term reservoir of contamination. asacim.org.ardtic.mil

Table 1: Physicochemical Properties Influencing Environmental Fate

This table is based on data for the parent compound Chlordene, as specific data for this compound is limited. These values provide an estimate of this compound's expected behavior.

| Parameter | Value | Implication for Environmental Fate | Reference |

|---|---|---|---|

| Molecular Formula | C₁₀H₆Cl₆ | High molecular weight, chlorinated structure contributing to persistence. | nih.gov |

| log Kₒw (Octanol-Water Partition Coefficient) | 5.57 | High lipophilicity, indicating strong sorption to organic matter in soil/sediment and high potential for bioaccumulation. | nih.gov |

| Water Solubility | 4.62 x 10⁻⁴ mg/L @ 25°C | Very low solubility in water, favoring partitioning into soil, sediment, and biota. | nih.gov |

| Vapor Pressure | 2.0 x 10⁻⁵ mmHg | Low volatility, but can still undergo long-range atmospheric transport, especially when adsorbed to particles. | nih.gov |

| Hydrolysis | Not an expected degradation pathway | High persistence in aqueous environments due to resistance to hydrolysis. | nih.govdtic.mil |

Biotic Transformation Pathways

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms. frontiersin.orgnih.govgeomar.de For persistent compounds like this compound, these processes are often slow but can be highly specific, particularly in their handling of different stereoisomers.

Microbial Degradation in Soil and Aquatic Systems

The microbial degradation of chlordane and its related products, including this compound, is generally a slow process. frontiersin.org The complex, highly chlorinated structure makes it resistant to microbial attack. frontiersin.org However, evidence from various environmental compartments suggests that microbial degradation does occur, albeit at different rates and with varying selectivity.

Enantioselective Biodegradation and Biotransformation

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. dokumen.pub While these enantiomers have identical physical and chemical properties, they can be treated differently by biological systems, particularly enzymes. dokumen.pub This enantioselectivity provides a powerful tool for tracing the biological processing of this compound in the environment. acs.org

The degradation of the parent chlordane isomers in soil is often enantioselective, resulting in a shift away from the original 1:1 racemic ratio. acs.org For example, studies frequently report the preferential degradation of (+)-trans-chlordane and (-)-cis-chlordane in agricultural soils. acs.org

While the initial photochemical formation of this compound is likely racemic, subsequent biological processes can alter this ratio. dioxin20xx.org Compelling evidence for the enantioselective biotransformation of this compound comes from studies on biota. In liver samples from ringed seals, photoconversion products, including this compound, were found to be non-racemic, indicating that they undergo enzymatic transformation despite their persistence. dioxin20xx.org The study reported that the enantiomeric ratios (ER) for photoheptachlor were consistently greater than 1, while other photo-cyclodienes showed ERs below 1, demonstrating that different enantiomers are metabolized at different rates. dioxin20xx.org This selective processing by enzymes highlights that even highly persistent compounds like this compound can be biologically transformed, and this transformation is stereospecific.

Table 2: Enantioselective Transformation of Chlordane-Related Compounds in Different Environmental Matrices

| Compound | Matrix | Finding | Implication | Reference |

|---|---|---|---|---|

| cis-Chlordane (CC) & trans-Chlordane (TC) | Agricultural Soil | Often non-racemic. Preferential degradation of (+)-TC (EF < 0.5) and (-)-CC (EF > 0.5). | Indicates active enantioselective microbial degradation. | acs.org |

| Chlordanes | Sediment (Long Island Sound) | Generally racemic or near-racemic. | Suggests a lack of significant enantioselective biodegradation in this environment. | researchgate.netnih.gov |

| Photoheptachlor & Photo-cyclodienes | Ringed Seal Liver | Non-racemic. ER for Photoheptachlor was 1.20-1.31; other photo-cyclodienes had ERs < 1.00. | Demonstrates enantioselective enzymatic biotransformation in marine mammals. | dioxin20xx.org |

| Chlordanes | Indoor Air | Generally racemic. | Lack of degradation due to protection from sunlight, moisture, and microbes. | dokumen.pub |

EF = Enantiomeric Fraction, defined as (+)/[(+)+(-)]. An EF of 0.5 is racemic. ER = Enantiomeric Ratio, defined as (+)/(-).

Metabolite Identification from Biotic Processes (Excluding Human Metabolites)

The biotic transformation of this compound in the environment and within non-human organisms is characterized by a high degree of resistance to degradation. This compound is a photo-isomerization product of the cyclodiene pesticide chlordene. nih.govdioxin20xx.org While it is established that this compound can be subject to enzymatic processes in certain organisms, detailed identification of its specific metabolites from microbial or other non-human biotic activities is not extensively documented in scientific literature.

Research indicates that the structural characteristics of this compound contribute to its stability. For instance, unlike some other cyclodiene photoisomers such as photoaldrin (B78738) and photodieldrin, this compound is structurally incapable of being metabolized into ketones, a common degradation pathway for related compounds. researchgate.net This inherent stability limits the extent of its biotransformation.

Studies on the environmental fate of chlordane, the parent compound of this compound, have identified several metabolites, including chlordene epoxide, 1-exo-hydroxychlordene, and ketochlordene. nih.gov While this compound is a known product of chlordene's transformation, the subsequent biotic breakdown products of this compound itself are not clearly defined in the available research.

Enantioselective analysis has been applied to various chlordane compounds, including this compound, to understand their fate in the environment and in biota. dokumen.pub While studies have observed the enantioselective transformation of other related photoconversion products like photoheptachlor in organisms such as ringed seals, indicating enzymatic activity, specific metabolites of this compound were not identified. dioxin20xx.org This suggests that while biological systems can interact with this compound, its degradation is a slow process, and the resulting metabolites are not readily formed or easily identified.

Table 1: Identified Biotic Transformation Products of Related Cyclodienes (Note: Specific biotic metabolites for this compound are not well-documented. This table shows metabolites of its precursor, chlordene, to provide context on cyclodiene degradation.)

| Precursor Compound | Organism/System | Identified Metabolites |

| Chlordene | Aquatic ecosystem (Oedogonium, Physa, Culex, Gambusia) | Chlordene epoxide, 1-hydroxychlordene (B150176), 1-hydroxychlordene epoxide, polar metabolites nih.gov |

| Chlordene | Salt marsh caterpillar, sheep liver microsomes | Chlordene epoxide, 1-hydroxychlordene, 1-hydroxychlordene epoxide, unknown and polar metabolites nih.gov |

Persistence and Environmental Half-Lives in Different Compartments

This compound is recognized as a persistent organic pollutant (POP), a classification that underscores its resistance to environmental degradation. ontosight.ai Its chemical structure, characterized by a heavily chlorinated and complex ring system, imparts significant stability and lipophilicity (fat solubility), which contributes to its long-term persistence in various environmental compartments. ontosight.aidtic.mil

The high persistence of photoconversion products of cyclodiene pesticides, including this compound, has been noted as a significant environmental concern. dioxin20xx.org Their stability, combined with their toxicity, means they can remain in the environment for extended periods, posing ongoing risks to ecosystems. dioxin20xx.org

Table 2: Environmental Persistence Data for Chlordane (Parent Compound of this compound) (Note: This data is for the precursor compound and is indicative of the general persistence of related cyclodienes.)

| Environmental Compartment | Half-Life/Persistence | Reference |

| Soil | Mean half-life of 3.3 years | epa.gov |

| Water (Biodegradation) | Estimated to be on the order of months (for Chlordene) | nih.govechemi.com |

| Water (Volatilization from pond, considering adsorption) | Estimated at 70 months (for Chlordene) | nih.gov |

| Atmosphere (Vapor-phase reaction with hydroxyl radicals) | Estimated half-life of 6.2 hours (for Chlordane) | epa.gov |

The data for chlordane suggests that while atmospheric degradation can occur relatively quickly for the vapor phase, the compound is highly persistent in soil and water, primarily due to slow biodegradation and strong adsorption to soil and sediment. epa.gov As a stable photoproduct, this compound is expected to exhibit at least a similar level of persistence in these compartments.

Analytical Methodologies for Photochlordene Quantification in Environmental Matrices

Sample Preparation and Extraction Methodologies

The initial and most critical stage in the analysis of Photochlordene is the effective extraction of the compound from the sample matrix while minimizing co-extraction of interfering substances. The choice of method depends heavily on the nature of the matrix, whether solid or aqueous.

Solid matrices like soil, sediment, and biological tissues (biota) present significant challenges due to their complex and variable composition.

Soil and Sediment: Sample preparation for soils and sediments often begins with drying to allow for effective sieving. It is crucial to dry these samples at a low temperature (below 60°C) to prevent the loss of volatile components like this compound. alsglobal.com The dried samples are then typically sieved, often through a 180-micron (80-mesh) screen, to remove larger particles and homogenize the sample. alsglobal.com Several extraction techniques are employed. Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions. mdpi.com A two-step extraction method can also be effective, particularly for soils with high organic content. This may involve an initial extraction with a polar solvent mixture like aqueous calcium chloride (CaCl₂) followed by a nonpolar solvent such as a dichloromethane (B109758) (DCM) and pentane (B18724) mixture. nih.gov Thermal Extraction (TE), where the sample is heated and the volatilized analytes are transferred directly to the gas chromatograph, is another method used for the analysis of semivolatile organic compounds in soils and sludges. epa.gov

Biota: Biota is an especially complex matrix, often requiring more rigorous sample preparation to release the analyte and remove a high amount of interfering compounds like lipids. osd.mil For wet biota samples, a common initial step is drying by mixing the sample with anhydrous sodium sulfate (B86663) until a free-flowing powder is formed. cefas.co.uk This mixture can then be packed into an extraction cell for techniques like PFE. cefas.co.uk Due to the complexity, multiple extraction cycles may be necessary to ensure adequate recovery of the target analyte. cefas.co.uk It is also vital to protect samples from light during all stages of preparation and analysis, as this compound is a photo-isomer and can be susceptible to photodegradation. cefas.co.uk

Table 1: Common Extraction Techniques for Solid Matrices

| Technique | Matrix | Common Solvents | Key Principles |

|---|---|---|---|

| Pressurized Fluid Extraction (PFE/ASE) | Soil, Sediment, Biota | Dichloromethane (DCM), Acetone (B3395972), Hexane | Uses elevated temperature and pressure to increase extraction efficiency and reduce solvent consumption and time. mdpi.com |

| Soxhlet Extraction | Soil, Sediment, Biota | Hexane, Acetone, DCM | A classic, thorough method involving continuous solvent cycling over the sample. It is time and solvent-intensive. |

| Ultrasonic Extraction (Sonication) | Soil, Sediment | DCM/Acetone, Hexane/Acetone | Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration. nih.gov |

| Thermal Extraction (TE) | Soil, Sludge | None (thermal desorption) | Sample is heated, and volatile/semivolatile compounds are transferred directly into the GC-MS system. epa.gov |

For water and leachate samples, the primary goal is to isolate and concentrate the trace amounts of this compound from a large volume of liquid.

Solid-Phase Extraction (SPE): This is the most prevalent technique for extracting pesticides from aqueous samples. nih.gov The method involves passing the water sample through a cartridge containing a solid sorbent material (e.g., C18-bonded silica). This compound and other nonpolar compounds adsorb to the sorbent, while the polar water matrix passes through. The analyte is then eluted from the cartridge using a small volume of an organic solvent, effectively concentrating it. nih.govnih.gov

Liquid-Liquid Extraction (LLE): This is a traditional method where the water sample is mixed with an immiscible organic solvent, such as dichloromethane or ethyl acetate. usgs.gov this compound partitions into the organic solvent layer, which is then separated, dried, and concentrated for analysis. Continuous LLE systems can be used to improve efficiency and automate the process for large sample volumes. usgs.gov

Following extraction, the resulting solvent extract often contains co-extracted substances (e.g., lipids, pigments, humic acids) that can interfere with chromatographic analysis. biotage.com A clean-up step is therefore essential to remove these interferences.

Adsorption Chromatography: This is a common clean-up method where the extract is passed through a column packed with an adsorbent like alumina (B75360) or Florisil. cefas.co.uk The polarity of the elution solvents is controlled to separate the analyte from interfering compounds.

Dispersive Solid-Phase Extraction (dSPE): A key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, dSPE involves adding specific salts and sorbents to the extract. biotage.com For example, graphitized carbon black (GCB) is effective at removing pigments like chlorophyll, while primary secondary amine (PSA) removes fatty acids. biotage.com The mixture is vortexed and centrifuged, and the cleaned supernatant is collected for analysis.

Gel Permeation Chromatography (GPC): GPC is particularly effective for removing large molecules like lipids and polymers from the extract. researchgate.net The technique separates molecules based on their size, allowing the smaller pesticide molecules to be collected separately from the larger interfering macromolecules. researchgate.net

Extraction from Aqueous Matrices (Water, Leachate)

Chromatographic Separation Techniques

Chromatography is the core analytical step for separating this compound from other compounds, including its own isomers, prior to detection and quantification.

Gas chromatography is the standard and most powerful technique for analyzing volatile and semi-volatile compounds like this compound. phenomenex.comlibretexts.org

The analysis begins with the injection of the cleaned extract into a heated port, where it is vaporized and carried by an inert gas (e.g., helium, hydrogen) through a long, narrow capillary column. pfc.hrthermofisher.com Separation occurs as compounds interact differently with the stationary phase coated on the inside of the column. phenomenex.com

For this compound and its isomers, achieving high-resolution separation is critical. This is typically accomplished using long capillary columns (e.g., 30-60 meters) with non-polar or mid-polar stationary phases. vurup.sk The mass spectrometer (MS) is the detector of choice, providing both high sensitivity and structural information for definitive identification. thermofisher.com Analysis can be performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. thermofisher.com

The separation of isomers can be particularly challenging. Advanced GC techniques, such as using liquid crystal stationary phases or multidimensional GC (GC-GC), can provide the enhanced selectivity needed to resolve closely related isomers. vurup.sk

Table 2: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Injector | Splitless, 250-280°C | Vaporizes the sample and transfers it efficiently onto the column. |

| Carrier Gas | Helium or Hydrogen, 1-2 mL/min | Transports the vaporized sample through the column. pfc.hr |

| Column | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of analytes. vurup.sk |

| Oven Program | Temperature-programmed ramp (e.g., 60°C hold, ramp to 300°C) | Controls the elution of compounds based on their boiling points and polarity. |

| Detector | Mass Spectrometer (MS) | Identifies and quantifies compounds based on their mass-to-charge ratio. thermofisher.com |

| Ionization Mode | Electron Ionization (EI) | Fragments molecules in a reproducible pattern for library matching. nih.gov |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM increases sensitivity for target analytes; Full Scan is used for identifying unknown compounds. thermofisher.com |

While GC is the dominant technique, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer alternative approaches. elgalabwater.comopenaccessjournals.com LC separates compounds in a liquid mobile phase that flows through a column packed with a stationary phase. shimadzu.com

LC, especially when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing complex environmental samples. nih.govelgalabwater.com A key advantage is its ability to analyze some compounds without the need for derivatization, which can be required for GC analysis of more polar metabolites. nih.gov Reversed-phase LC, using a nonpolar stationary phase and a polar mobile phase, is the most common mode for this type of analysis. nih.gov This method has proven effective in separating phospholipid isomers, indicating its potential for resolving isomers of other lipophilic compounds like this compound. nih.gov Advancements in column technology and MS detectors continue to enhance the sensitivity and applicability of LC for persistent organic pollutants. elgalabwater.com

Enantioselective Separation Techniques (Chiral Gas Chromatography)

The separation of this compound enantiomers is crucial for understanding its environmental fate and toxicological effects, as biological processes often exhibit enantioselectivity. Chiral gas chromatography (GC) is the primary technique employed for the enantioselective separation of this compound and other chiral organochlorine pesticides. dioxin20xx.orguni-muenchen.denih.gov This method utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with the two enantiomers, leading to their separation. uni-muenchen.denih.govgcms.cz

Commonly used CSPs for the analysis of chiral pesticides include derivatized cyclodextrins. nih.govgcms.czresearchgate.net For instance, a capillary column with a stationary phase composed of heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-ß-cyclodextrin/OV 17 has been successfully used for the baseline separation of various photoconversion products, including this compound isomers. dioxin20xx.org The selection of the appropriate CSP and the optimization of GC conditions, such as temperature ramp rates and carrier gas flow, are critical for achieving optimal enantiomeric resolution. gcms.cz

Research has demonstrated the successful application of enantioselective GC to separate the enantiomers of several chiral photoconversion products, including photodieldrin, photoheptachlor (B1496621), and this compound. dioxin20xx.org Studies on environmental samples, such as Arctic ringed seal liver extracts, have revealed enantioselective enrichment of certain photo-cyclodienes, indicating that these compounds undergo enzymatic transformation in biota despite their persistence. dioxin20xx.org The determination of enantiomeric ratios (ERs) can thus provide insights into whether the contamination is from recent abiotic sources (typically racemic, ER ≈ 1) or has been subject to biological transformation (ER ≠ 1). dioxin20xx.org

Spectrometric Detection and Confirmation

Spectrometric techniques are indispensable for the definitive identification and accurate quantification of this compound in environmental samples, providing the necessary sensitivity and selectivity to detect this compound at trace levels.

Mass Spectrometry (MS) for this compound Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound and other persistent organic pollutants in complex environmental matrices. mdpi.comnih.gov Following separation by GC, the analyte molecules are ionized, typically by electron ionization (EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). lcms.cz The mass spectrum produced is a unique fingerprint of the compound, allowing for its identification by comparing it to a reference spectrum from a library or a pure standard.

For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored. uni-muenchen.de This approach significantly enhances sensitivity and reduces interference from co-eluting matrix components, enabling the detection of trace amounts of the analyte. uni-muenchen.de High-resolution mass spectrometry (HRMS) can further improve selectivity and confidence in identification by providing highly accurate mass measurements, which helps to distinguish the target analyte from other compounds with the same nominal mass. rsc.org

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

Tandem mass spectrometry (MS/MS), often coupled with gas chromatography (GC-MS/MS) or liquid chromatography (LC-MS/MS), offers a higher degree of specificity and sensitivity for the analysis of this compound in complex samples. taylorandfrancis.comnih.govlabmanager.com This technique involves two stages of mass analysis. wikipedia.org In the first stage, a precursor ion corresponding to the molecular ion or a characteristic fragment of this compound is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. wikipedia.org

This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix effects, leading to improved signal-to-noise ratios and lower detection limits. taylorandfrancis.comnih.gov The selection of specific precursor-to-product ion transitions provides a very high degree of confidence in the identification and quantification of the target analyte, even in challenging matrices like biological tissues or soil extracts. nih.gov The enhanced selectivity of MS/MS is particularly valuable in environmental analysis where complex mixtures of contaminants are often present. nih.govlabmanager.com

Application of Nuclear Magnetic Resonance (NMR) in Structural Elucidation (for reference material synthesis, not routine analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. researchgate.netsolubilityofthings.comresearchgate.net While not typically used for routine quantitative analysis of environmental samples due to its lower sensitivity compared to MS, NMR is essential for the unambiguous structure confirmation of synthesized reference standards. researchgate.netmdpi.com

The synthesis of pure analytical standards is a prerequisite for accurate quantification in any analytical method. NMR techniques, including one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. researchgate.netlibretexts.org This information is critical for verifying the identity and purity of synthesized this compound, ensuring the reliability of the calibration standards used in GC-MS and GC-MS/MS analyses. mdpi.com

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

A robust quality assurance and quality control (QA/QC) program is fundamental to ensuring the reliability, accuracy, and comparability of data generated from the analysis of this compound in environmental samples. ufz.deepa.goviges.or.jp The QA/QC plan should encompass all stages of the analytical process, from sample collection and handling to data reporting. iges.or.jp

Key components of a QA/QC program for this compound analysis include:

Method Validation: This involves demonstrating that the analytical method is fit for its intended purpose. Key performance characteristics to be evaluated include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity.

Use of Certified Reference Materials (CRMs): Where available, CRMs should be analyzed to assess the accuracy of the analytical method.

Method Blanks: These are analyzed to monitor for contamination during the sample preparation and analysis process.

Matrix Spikes: A known amount of this compound is added to a sample before extraction to assess the efficiency of the extraction process and to identify any matrix-induced signal suppression or enhancement.

Replicate Analyses: Analyzing replicate samples provides a measure of the precision of the analytical method. ufz.de

Internal Standards: The use of an appropriate internal standard, typically a labeled isotopic analog of this compound, is crucial for correcting for variations in instrument response and sample preparation recovery.

Adherence to a comprehensive QA/QC plan ensures that the data generated are of known and defensible quality, which is essential for regulatory purposes, environmental risk assessment, and scientific research. epa.goviges.or.jp

Ecological Implications of Photochlordene Non Human Organisms and Ecosystems

Bioaccumulation Dynamics in Non-Human Biota

The accumulation of photochlordene and related chlordane (B41520) compounds in living organisms is a key aspect of its ecological risk. This process is influenced by the organism's physiology, trophic level, and the specific chemical properties of the compound's enantiomers.

Chiral compounds like this compound can exist as different stereoisomers, or enantiomers, which can exhibit different biological activities and accumulation patterns. Research on chlordane-related compounds has demonstrated that bioaccumulation in wildlife is often enantioselective. For instance, in the earthworm Eisenia foetida, exposure to the chiral pesticide fipronil (B1672679) resulted in the preferential accumulation of the S-fipronil enantiomer. nih.gov This enantioselective process also influences toxicity, with some enantiomers showing higher toxicity than others. nih.gov

Studies on various animal species have shown diverse patterns of enantiomer enrichment. For example, the white rot fungus Phanerochaete chrysosporium has been shown to extensively biodegrade chlordane, with 9.4% to 23.4% being mineralized to CO2 in laboratory cultures within 30 to 60 days, a process that can be enantioselective. nih.gov In aquatic ecosystems, zebrafish have demonstrated enantioselective bioconcentration of the insecticide sulfoxaflor, indicating that different enantiomers accumulate at different rates. nih.gov Such enantiomer-specific dynamics are critical for understanding the true environmental risk, as the toxicity and fate of each enantiomer can differ significantly. nih.govnih.gov

Once absorbed, this compound and its related compounds are not uniformly distributed throughout an organism's body. Due to their lipophilic nature, these organochlorine compounds tend to accumulate in tissues with high lipid content. In experimental animals, chlordane is readily absorbed and distributes to various tissues, with the highest concentrations typically found in adipose tissue, followed by the liver. who.int

Studies on wild birds have revealed that heavy metals, another class of persistent pollutants, show specific tissue distribution patterns, with the liver and kidneys often accumulating higher concentrations than feathers. mdpi.com Similarly, chlordane and its metabolites, including oxychlordane (B150180), are known to sequester in the fat, liver, and kidneys of birds and mammals. who.int Research on seabirds has shown that per- and polyfluoroalkyl substances (PFASs) also exhibit tissue-specific distribution, with the highest concentrations of some compounds found in the liver, kidney, lungs, and blood, while others dominate in the brain or fat. nih.gov For chlordane-related compounds, the liver is a primary site for metabolism, leading to the formation of metabolites like oxychlordane, which is more persistent and toxic than the parent compound. who.int This tissue-specific sequestration can lead to long-term storage of the contaminant, posing a continuous internal exposure risk to the organism and a potential threat to predators higher up the food chain.

Enantiomer-Specific Bioaccumulation in Wildlife

Ecotoxicological Assessments in Model Organisms (Non-Human)

The toxicity of this compound has been evaluated in various non-human model organisms to understand its potential harm to ecosystems. These assessments focus on different trophic levels, from aquatic invertebrates to fish.

This compound has been found to be less acutely toxic to some aquatic organisms than its parent compound, chlordene (B1668713). Specifically, studies have shown it is less toxic to the water flea Daphnia and to bluegill sunfish (Lepomis macrochirus). While specific LC50 (the concentration lethal to 50% of a test population) values for this compound are not always available, data for the parent compound chlordene provide a benchmark for its toxicity. For instance, technical chlordane is generally more toxic to fish on a chronic, sublethal basis than to invertebrates. epa.gov Chronic tests suggest that technical chlordane concentrations above approximately 0.3 µg/L would be harmful to the reproduction of some fish species. epa.gov

Table 1: Acute Toxicity of Chlordane to Various Aquatic Organisms

| Species | Common Name | Exposure Time (hr) | LC50 (µg/L) |

| Lepomis macrochirus | Bluegill | 96 | 70 - 85 |

| Pimephales promelas | Fathead Minnow | 96 | > Threshold |

| Salvelinus fontinalis | Brook Trout | 96 | 44 - 57 |

| Daphnia magna | Water Flea | 48 | - |

| Hyalella azteca | Scud | 96 | - |

Source: Data compiled from toxicity studies on technical chlordane. epa.gov Note: A specific LC50 for Daphnia magna and Hyalella azteca was not determined within the 96-hr test period in this study.

Information specifically on the effects of this compound on terrestrial invertebrates and soil ecosystems is limited. However, studies on its parent compound, chlordane, and other cyclodiene pesticides indicate a potential for significant ecological impact. Organochlorine pesticides are known to be toxic to many soil invertebrates, which can lead to reductions in their populations and disrupt the trophic structure of soil communities. researchgate.netwur.nl

Research has shown that chlordane can affect the mortality, weight, and reproductive success of earthworms. dtic.milresearchgate.net While one study found that chlordane did not impact earthworm mortality directly, it did influence weight loss and reproductive outcomes. dtic.mil Another study noted that chlordane is highly toxic to earthworms, which may represent its most significant long-term environmental hazard. who.int Pesticides, in general, have been found to negatively affect soil invertebrates in a majority of studied cases, impacting mortality, reproduction, abundance, and behavior. pan-uk.org Given that this compound is a structurally related isomer of chlordane, it is plausible that it exerts similar toxic pressures on these vital soil organisms, although further research is needed to confirm this.

The impact of this compound on soil microbial communities has not been extensively studied, but research on chlordane and other organochlorine pesticides provides insight into potential effects. Soil microorganisms are crucial for nutrient cycling and decomposition, and their communities can be altered by pesticide contamination. nih.govresearchgate.net

Information regarding the chemical compound "this compound" is not currently available in the public domain.

Extensive searches for scientific literature and data concerning the ecological implications of this compound, including its food web transfer, potential for trophic cascade effects, and long-term ecological monitoring, have not yielded any specific results.

As a consequence, the generation of a detailed and scientifically accurate article adhering to the provided outline is not possible at this time. There is no available data to construct the requested tables on food web transfer or to analyze trends from long-term ecological monitoring of this particular compound.

Similarly, a table of all chemical compounds mentioned in the article cannot be generated as no related compounds were identified in the context of this compound's ecological effects.

It is recommended to consult specialized chemical databases or toxicological research institutions for any potential proprietary or unpublished data on this compound.

Remediation and Mitigation Strategies for Photochlordene Contamination

In-Situ Remediation Technologies

In-situ remediation involves treating contaminants directly within the soil or groundwater, minimizing disturbance to the site. in-situ.com These methods are often preferred for their lower cost and reduced environmental impact compared to ex-situ techniques.

Enhanced Abiotic Degradation (e.g., Biogeochemical Transformation)

Abiotic degradation refers to the breakdown of contaminants through non-biological pathways, such as chemical and photochemical reactions. noack-lab.com Enhancing these natural processes can accelerate the remediation of persistent compounds like Photochlordene.

Biogeochemical transformations involve the interplay of biological, geological, and chemical processes that mediate the transformation of chemical compounds in the environment. pnnl.govepfl.ch Research has shown that the degradation of chlorinated compounds can be influenced by naturally occurring minerals and microbial activities that facilitate abiotic reactions. ehs-support.comserdp-estcp.mil For instance, iron-based minerals can act as reductants, promoting the degradation of chlorinated solvents. clu-in.org While specific studies on this compound are limited, the principles of enhanced abiotic degradation observed for other chlorinated hydrocarbons suggest potential pathways for its remediation. ehs-support.com This can involve the introduction of reactants to create conditions favorable for degradation. clu-in.org

The process of biogeochemical transformation is integral to the cycling of elements and the functioning of ecosystems. pnnl.gov These natural pathways are influenced by factors like microbial communities, which can alter soil redox potential and pH, thereby affecting the degradation of organic pollutants. mdpi.com The interaction between biotic and abiotic factors is crucial; for example, microbial activity can enhance photodegradation. nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Matrices

Advanced Oxidation Processes (AOPs) are a set of powerful chemical treatment methods that generate highly reactive oxygen species, primarily hydroxyl radicals (•OH), to destroy a wide range of organic contaminants. sswm.infotaltech.eekirj.ee These processes are effective for treating toxic and non-biodegradable substances like pesticides. sswm.info AOPs can be applied to water, soil, and air, and are often used as a pre-treatment to enhance biodegradability. sswm.infotaltech.ee

Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, often in combination. kirj.eemdpi.com For instance, the combination of UV light with H₂O₂ or O₃ can significantly enhance the production of hydroxyl radicals, leading to more efficient degradation of pollutants. mdpi.com The Fenton process, which uses hydrogen peroxide and an iron catalyst, is another effective AOP for soil and water remediation. taltech.eevertasefli.co.uk

While direct research on this compound is scarce, AOPs have proven effective for other persistent organic pollutants. The choice of a specific AOP depends on the contaminant's nature and the environmental matrix. vertasefli.co.uk For example, photocatalysis using titanium dioxide (TiO₂) under UV illumination generates radicals that can oxidize a wide array of organic compounds. cam.ac.uk

Table 1: Common Advanced Oxidation Processes (AOPs) This table is generated based on information from multiple sources.

| Process Name | Oxidants/Catalysts | Energy Source | Target Environmental Matrix |

| Ozonation | Ozone (O₃) | - | Water, Air |

| UV/H₂O₂ | UV Light, Hydrogen Peroxide (H₂O₂) | UV Radiation | Water |

| UV/O₃ | UV Light, Ozone (O₃) | UV Radiation | Water |

| Fenton Process | Hydrogen Peroxide (H₂O₂), Iron (Fe²⁺) catalyst | - | Water, Soil |

| Photo-Fenton | Hydrogen Peroxide (H₂O₂), Iron (Fe²⁺/Fe³⁺) catalyst | UV/Visible Light | Water, Soil |

| Photocatalysis | Semiconductor (e.g., TiO₂) | UV/Visible Light | Water, Air |

Bioremediation Approaches and Microbial Augmentation

Bioremediation utilizes microorganisms to break down environmental pollutants. ucdavis.edu This can be achieved through biostimulation, which involves adding nutrients to stimulate the activity of indigenous microbes, or bioaugmentation, which introduces specific pollutant-degrading microbes to a contaminated site. ucdavis.edumdpi.com

Microbial degradation of halogenated organic compounds, such as this compound, often involves processes like reductive dechlorination under anaerobic conditions. mdpi.com Various microbial species, including bacteria and fungi, have been identified with the capability to degrade persistent organic pollutants. mdpi.comfrontiersin.org For instance, certain fungi have demonstrated the ability to degrade high molecular weight polycyclic aromatic hydrocarbons (PAHs), which are also recalcitrant compounds. frontiersin.org

Bioaugmentation with pre-selected microbial consortia can enhance the degradation of complex contaminants. mdpi.com The success of this approach depends on the ability of the introduced microorganisms to survive and compete with the native microbial populations. ucdavis.edu Combining bioremediation with other techniques, such as phytoremediation (the use of plants to clean up pollutants), can offer a synergistic effect. frontiersin.org

Ex-Situ Remediation Technologies

Ex-situ remediation technologies involve the excavation or pumping of contaminated soil or water for treatment above ground. rjlbpcs.comfrtr.gov While generally more expensive and disruptive than in-situ methods, ex-situ treatments allow for greater control over the remediation process, often leading to faster and more uniform treatment. frtr.gov

Sorption-Based Treatment (e.g., Activated Carbon, Ion Exchange)

Sorption-based treatments utilize materials that can adsorb contaminants onto their surfaces. Activated carbon (AC) is a widely used adsorbent due to its highly porous structure and large surface area, which make it effective for removing a broad range of organic compounds from water and air. watertechonline.comuga.eduhuameicarbon.comresearchgate.net

In-situ applications of activated carbon are also being developed, where AC is injected into the subsurface to create a permeable reactive barrier that adsorbs contaminants from groundwater. enviro.wiki

Thermal Treatment Technologies (e.g., Incineration, Thermal Desorption)

Thermal treatment technologies use heat to destroy or separate contaminants from soil or other solid media. archviewservices.com

Incineration is a high-temperature process that burns contaminated soil to destroy organic pollutants. archviewservices.com It is particularly effective for treating soils contaminated with chlorinated hydrocarbons. archviewservices.comusda.gov The high temperatures, typically between 870 and 1,200 °C, break down the toxic compounds. usda.govnovus-environmental.co.uk Incineration can be performed on-site using mobile units or off-site at a dedicated facility. archviewservices.comnih.gov Ash from incineration may contain toxic compounds and must be managed carefully. epa.vic.gov.au

Thermal desorption is a lower-temperature process that heats the soil to volatilize (turn into a gas) the contaminants. wikipedia.org The volatilized contaminants are then collected and treated, often by incineration or condensation. This technique is useful for separating organic compounds from soil without destroying the soil structure to the same extent as incineration. eeer.orgchromatographyonline.com The effectiveness of thermal desorption depends on the volatility of the contaminants. nih.gov

Soil Washing and Water Treatment Systems

Effective remediation of sites contaminated with this compound, a persistent organochlorine compound, would likely involve integrated systems that address both soil and water contamination. These systems are designed to either remove the contaminant from the medium or destroy it.

Soil Washing

Soil washing is an ex-situ treatment technology that aims to remove contaminants from soil by washing or scrubbing them with a liquid solution. enva.comlamor.com This process does not typically destroy the contaminant but concentrates it into a smaller volume, which then requires further treatment or proper disposal. frtr.gov The fundamental principle is that most organic contaminants, like pesticides, tend to bind to the finer soil particles (silt and clay) and organic matter. frtr.govdepurkimica.it The washing process separates the heavily contaminated fine particles from the cleaner, coarser sand and gravel particles. enva.comdepurkimica.it

The process generally involves excavation of the contaminated soil, followed by mechanical screening to remove large debris. cdegroup.com The soil is then mixed with a specific washing solution in a scrubber unit. vito.be The selection of the washing fluid is critical and depends on the contaminant's properties. lamor.com For hydrophobic organic compounds like this compound, options could include:

Water-based solutions with surfactants: Surfactants increase the solubility and mobility of organic contaminants, helping to wash them from the soil particles. lamor.com

Solvents: Organic solvents can be used to extract pollutants from the soil matrix. awsjournal.org

Acids or bases: These can be used to alter the pH and encourage the desorption of certain contaminants. vito.be

After washing, the "clean" coarse material is separated from the contaminated fine material and the wash water. The cleaned soil can potentially be reused, while the contaminated sludge and process water must undergo further treatment. depurkimica.itvito.be

Water Treatment Systems

Water contaminated with this compound, either as groundwater from a contaminated site or as process water from soil washing, requires robust treatment to remove the compound. frtr.gov Given its likely classification as a persistent organic pollutant, several advanced water treatment technologies would be applicable.

Activated Carbon Adsorption: This is a widely used method for removing organic contaminants from water. ca.govnsw.gov.au Granular activated carbon (GAC) filters have a porous structure that adsorbs organic molecules like pesticides. nih.gov

Advanced Oxidation Processes (AOPs): AOPs are designed to destroy organic contaminants by converting them into harmless substances like carbon dioxide and water. researchgate.net These processes, which include ozonation, UV/hydrogen peroxide, and Fenton's reagent, generate highly reactive hydroxyl radicals that can break down persistent compounds. awsjournal.orgresearchgate.net

Membrane Filtration: Technologies like reverse osmosis (RO) and nanofiltration can effectively separate dissolved contaminants from water. ionexchangeglobal.combioprocessh2o.com These methods are often used in a treatment train, potentially after initial filtration steps, to achieve high purity levels. ca.gov

Photocatalysis: This emerging technology uses a photocatalyst, such as titanium dioxide, and a light source (like UV light) to generate reactive species that degrade organic pollutants. savethewater.org It has shown effectiveness for various pesticides and industrial chemicals. savethewater.org

Interactive Data Table: Potential Treatment Technologies for this compound

Click on a technology to learn more about its application.Soil Washing

An ex-situ process that uses liquids, often with chemical additives, to scrub excavated soils and concentrate contaminants into a smaller volume for disposal or further treatment. frtr.govvito.be

Activated Carbon Adsorption

A widely used water treatment method where contaminants are removed by physically binding to the surface of porous carbon granules. ca.govnsw.gov.au

Advanced Oxidation Processes (AOPs)

A set of chemical treatment procedures designed to remove organic materials in water by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net

Membrane Filtration

A technique that uses a physical barrier—a porous membrane—to separate contaminants from water. Reverse osmosis and nanofiltration are examples. bioprocessh2o.com

Natural Attenuation Monitoring and Assessment